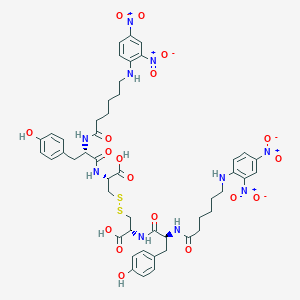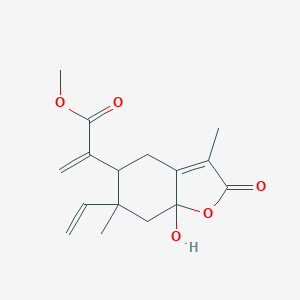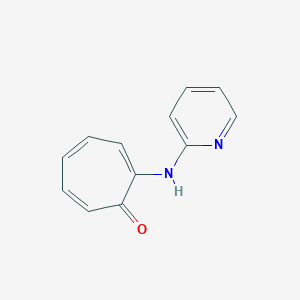
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. The inhibition of PI3K by LY294002 has been shown to have a significant impact on these cellular processes, making it an important tool for scientific research.
Mechanism of Action
LY294002 works by inhibiting the activity of PI3K, which is an enzyme that plays a crucial role in various cellular processes. PI3K is responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt pathway, which promotes cell growth, differentiation, and survival. By inhibiting PI3K, LY294002 blocks the activation of these downstream pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Cell Growth: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway.
2. Neuroprotective Effects: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Protective Effects: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
LY294002 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: LY294002 is a potent inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes.
2. Selectivity: LY294002 is selective for PI3K and does not inhibit other kinases, making it a valuable tool for studying the specific role of PI3K in cellular processes.
3. Availability: LY294002 is commercially available, making it easily accessible for researchers.
Some of the limitations of LY294002 include:
1. Off-Target Effects: LY294002 can have off-target effects, leading to the inhibition of other kinases and cellular processes.
2. Toxicity: LY294002 can be toxic to cells at high concentrations, leading to cell death and interfering with experimental results.
3. Specificity: LY294002 is specific for PI3K isoforms, and its effects may vary depending on the isoform being studied.
Future Directions
There are several future directions for the study of LY294002, including:
1. Development of New Cancer Treatments: LY294002 has shown promising results in inhibiting the growth of cancer cells and may be developed into new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and may be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Diseases: LY294002 has been shown to have protective effects on the cardiovascular system and may be studied further for its potential use in the treatment of cardiovascular diseases.
4. Development of New Inhibitors: The study of LY294002 may lead to the development of new inhibitors of PI3K and other kinases, leading to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromo-5-nitropyridine with cycloheptatriene in the presence of a palladium catalyst. The resulting intermediate is then reduced to yield LY294002.
Scientific Research Applications
LY294002 has been extensively studied for its various applications in scientific research. Some of the most significant applications of this compound include:
1. Cancer Research: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway. This makes it a promising candidate for the development of new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Research: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.
properties
CAS RN |
110038-71-6 |
|---|---|
Product Name |
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15) |
InChI Key |
DZEJHZIZULOUHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
synonyms |
2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



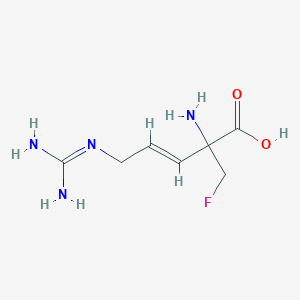


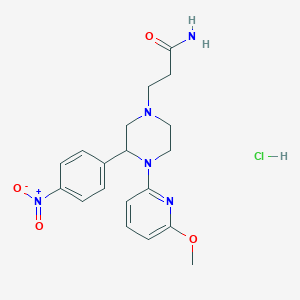


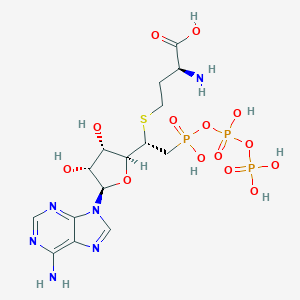
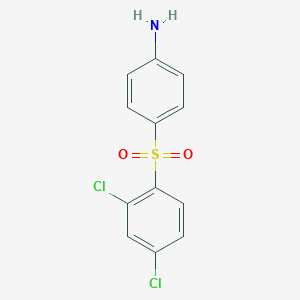
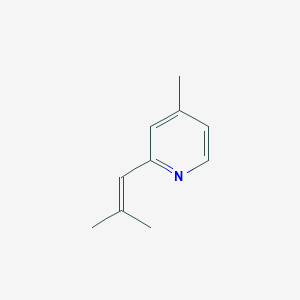
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

